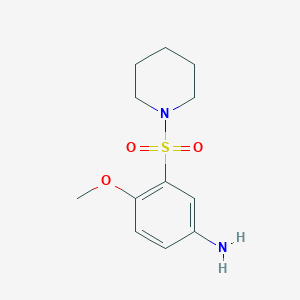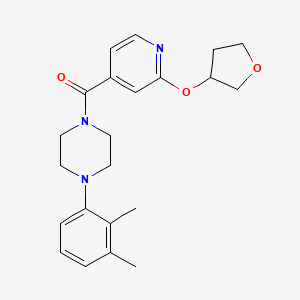
(E)-Methyl-2-(3-(5-Phenylfuran-2-yl)acrylamido)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar acrylamide compounds has been demonstrated through controlled radical polymerization methods, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, which allows for precise control over molecular weight and polydispersity (Mori, Sutoh, & Endo, 2005). These methods are significant for synthesizing (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate and related compounds with specific structural features and properties.
Molecular Structure Analysis
Spectral analysis, structural elucidation, and quantum chemical studies provide insights into the molecular structure of related compounds. Techniques such as IR, NMR, and UV-Vis spectroscopies, along with single crystal X-ray diffraction, have been employed to characterize the structure and electronic properties of similar compounds (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015). These studies are crucial for understanding the molecular geometry, electronic distribution, and reactivity of (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate.
Chemical Reactions and Properties
Chemical reactions involving (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate and related compounds have been explored, highlighting their reactivity and potential for further functionalization. For example, photochemical and thermal Michael reactions have been studied to understand the stereoselectivity and reaction pathways of acrylate derivatives (Kaneko et al., 1982). These reactions are significant for the synthesis of complex molecules and materials with specific properties.
Physical Properties Analysis
The physical properties, including solubility, color, absorbance, and fluorescence of related biphenyl-based acrylate and methacrylate compounds, have been measured in various solvents (Baskar & Subramanian, 2011). These studies are essential for determining the applicability of (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate in different solvent environments and for various applications.
Chemical Properties Analysis
Investigations into the radical scavenging potency of benzofuran-2-yl derivatives highlight their antioxidant properties and potential applications in materials science and pharmacology (Then et al., 2017). Such studies provide a foundation for understanding the chemical behavior and applications of (E)-methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate in the development of new materials and compounds with desirable properties.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Die Verbindung wurde auf ihre in-vitro-antibakterielle und antimykotische Aktivität untersucht. Einige der synthetisierten Derivate zeigten vielversprechende Ergebnisse gegen Bakterien und Pilze .
- Relevanz: Obwohl diese Verbindung nicht direkt untersucht wurde, könnte das Verständnis ihrer Stabilität und Reaktivität in Wasser Aufschluss über ihr Potenzial als Arzneimittelträger oder -verabreichungsmittel geben .
Antibakterielle Aktivität
Arzneimittelentwicklung und -verabreichung
Phenylalanin-Ammoniak-Lyase-Substrat
Wirkmechanismus
Target of action
The compound contains a benzofuran moiety, which is found in many biologically active compounds . Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial properties .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. Given the antimicrobial activity reported for some benzofuran derivatives , it’s possible that this compound could have similar effects.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
(E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate plays a crucial role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with phenylalanine ammonia-lyase (PAL), an enzyme involved in the phenylpropanoid pathway . This interaction is significant as it influences the enzyme’s activity, potentially altering the production of various phenylpropanoid compounds. The compound’s structure allows it to fit into the active site of PAL, facilitating or inhibiting the enzyme’s catalytic action.
Cellular Effects
The effects of (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway . This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, the compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction . For instance, its interaction with PAL involves binding to the enzyme’s active site, which can either enhance or inhibit the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
(E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is involved in several metabolic pathways. It interacts with enzymes such as PAL, influencing the phenylpropanoid pathway . This interaction can affect the levels of various metabolites, altering metabolic flux and the overall metabolic profile of the cell. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization within cells can influence its activity and efficacy, with certain cellular compartments providing an optimal environment for its action.
Subcellular Localization
The subcellular localization of (E)-Methyl 2-(3-(5-phenylfuran-2-yl)acrylamido)benzoate is crucial for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications Its presence in these compartments can enhance or inhibit its activity, depending on the local biochemical environment
Eigenschaften
IUPAC Name |
methyl 2-[[(E)-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-25-21(24)17-9-5-6-10-18(17)22-20(23)14-12-16-11-13-19(26-16)15-7-3-2-4-8-15/h2-14H,1H3,(H,22,23)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJDFYJMPSUXER-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2486911.png)
![1-[3-(1-methyl-1H-pyrrol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2486914.png)
![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid](/img/structure/B2486915.png)
![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2486917.png)
![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)

![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2486920.png)

![N-(4-ethylphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2486925.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide](/img/structure/B2486927.png)
![N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2486928.png)
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}propan-2-ol](/img/structure/B2486930.png)

![(1R,2R,4S)-2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2486932.png)